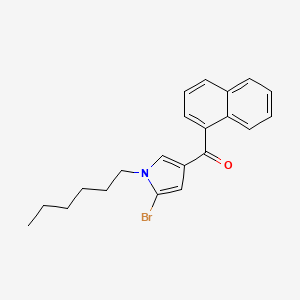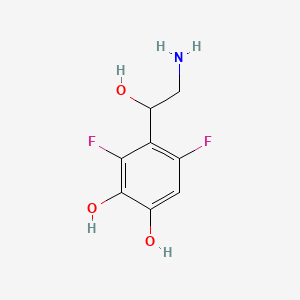
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their role in neurotransmission and hormonal regulation. This compound’s unique structure, featuring both amino and hydroxyl groups, makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be catalyzed by various agents such as peroxides or transition metal catalysts.
Final Steps: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
科学的研究の応用
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol involves its interaction with specific molecular targets, such as adrenergic receptors. It can modulate neurotransmitter release and influence various signaling pathways, leading to physiological effects. The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological research.
類似化合物との比較
Similar Compounds
Noradrenaline: A closely related compound with similar structure and function.
Adrenaline: Another catecholamine with comparable biological activity.
Dopamine: Shares structural similarities and is involved in neurotransmission.
Uniqueness
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms, which can enhance its stability and bioavailability. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H9F2NO3 |
|---|---|
分子量 |
205.16 g/mol |
IUPAC名 |
4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9F2NO3/c9-3-1-4(12)8(14)7(10)6(3)5(13)2-11/h1,5,12-14H,2,11H2 |
InChIキー |
OGFDKGAXVKUJBQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)C(CN)O)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
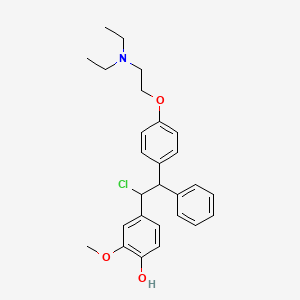
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
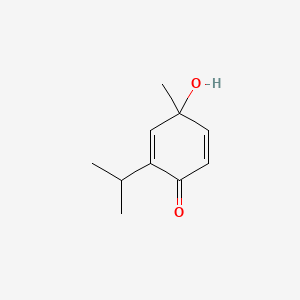
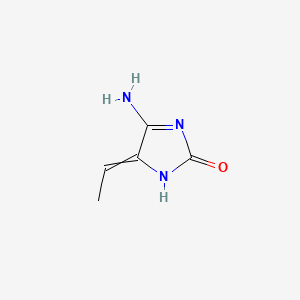
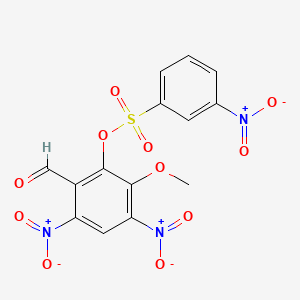
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
